1-[2-(3-Butoxyphenoxy)ethyl]imidazole;hydrochloride
Description
1-[2-(3-Butoxyphenoxy)ethyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butoxyphenoxy group attached to the imidazole ring via an ethyl linker. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-[2-(3-butoxyphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-2-3-10-18-14-5-4-6-15(12-14)19-11-9-17-8-7-16-13-17;/h4-8,12-13H,2-3,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNXUPCOHODXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Butoxyphenoxy)ethyl]imidazole;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-butoxyphenol and 2-chloroethylamine hydrochloride.
Etherification: 3-butoxyphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 1-[2-(3-butoxyphenoxy)ethyl]amine.
Imidazole Formation: The resulting amine is then reacted with glyoxal and ammonium acetate under reflux conditions to form the imidazole ring, yielding 1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole.
Hydrochloride Formation: Finally, the imidazole compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of 1-[2-(3-Butoxyphenoxy)ethyl]imidazole;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Butoxyphenoxy)ethyl]imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the butoxyphenoxy group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole analogs.
Scientific Research Applications
1-[2-(3-Butoxyphenoxy)ethyl]imidazole;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Butoxyphenoxy)ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the butoxyphenoxy group may interact with hydrophobic regions of biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3-butoxyphenoxy)ethyl]-2-methyl-1H-imidazole hydrochloride
- 1-[2-(3-butoxyphenoxy)ethyl]-1H-benzimidazole hydrochloride
- 1-[2-(3-butoxyphenoxy)ethyl]-1H-pyrazole hydrochloride
Uniqueness
1-[2-(3-Butoxyphenoxy)ethyl]imidazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxyphenoxy group enhances its hydrophobicity and potential for interactions with biological targets, making it a valuable compound in various research fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
